N-{3-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propyl}acetamide
Description
N-{3-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propyl}acetamide is a synthetic organic compound characterized by a central acetamide moiety linked via a three-carbon propyl chain to a phenyl ring substituted with a 2-amino-1,3-thiazol-4-yl group. The molecular formula is C₁₄H₁₈N₄OS, with a molecular weight of 290.4 g/mol.
Properties
IUPAC Name |
N-[3-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-10(18)16-8-2-3-11-4-6-12(7-5-11)13-9-19-14(15)17-13/h4-7,9H,2-3,8H2,1H3,(H2,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUJDBHDDBOOEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCC1=CC=C(C=C1)C2=CSC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propyl}acetamide typically involves the nucleophilic addition reaction of a thiazole derivative with an appropriate acylating agent. One common method includes the reaction of 2-amino-4-(4-bromophenyl)thiazole with an acylating agent such as acetic anhydride in the presence of a base like pyridine . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the phenyl ring can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of various substituents at the thiazole ring.
Scientific Research Applications
Medicinal Chemistry and Pharmacology
1.1 Anticancer Activity
Research indicates that compounds similar to N-{3-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propyl}acetamide exhibit significant anticancer properties. For instance, studies on thiazole derivatives have shown that they can induce apoptosis (programmed cell death) and autophagy in cancer cells. A notable lead compound demonstrated high in vitro potency against various cancer cell lines, including melanoma and pancreatic cancer, with promising results in vivo as well .
1.2 Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the modulation of signaling pathways associated with cell survival and proliferation. The presence of the thiazole moiety is crucial for enhancing the bioactivity of these compounds, as it can interact with biological targets involved in tumor growth regulation .
Synthesis and Derivative Development
2.1 Synthetic Pathways
The synthesis of this compound has been explored through various synthetic routes aimed at improving yield and purity. For example, an improved process for synthesizing related thiazole derivatives has been reported, focusing on minimizing impurities during the preparation stages . This highlights the importance of optimizing synthetic methods to enhance the efficacy of the final product.
2.2 Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for developing more effective derivatives. Modifications to the thiazole or phenyl groups can significantly alter biological activity, allowing researchers to tailor compounds for specific therapeutic targets .
Biological Interactions and Pharmacokinetics
3.1 Interaction with Biological Targets
This compound has shown potential interactions with various biological targets, including enzymes and receptors involved in disease processes. These interactions are critical for its application as a therapeutic agent .
3.2 Pharmacokinetic Properties
Studies have also focused on the pharmacokinetic properties of this compound, assessing absorption, distribution, metabolism, and excretion (ADME). Such evaluations are essential for determining the feasibility of clinical applications and optimizing dosage regimens for effective treatment outcomes .
Ongoing research into this compound is likely to focus on:
- Enhanced Efficacy: Developing more potent analogs through structural modifications.
- Target Identification: Elucidating specific biological targets to improve therapeutic specificity.
- Clinical Trials: Moving successful candidates into clinical trials to assess their safety and effectiveness in human subjects.
Mechanism of Action
The mechanism of action of N-{3-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propyl}acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The compound may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Mirabegron (β3-Adrenergic Agonist)
Molecular Weight : 396.5 g/mol
Key Substituents :
- 2-amino-1,3-thiazol-4-yl group.
- Phenethyl chain with hydroxyl and aryl groups.
Pharmacological Target : β3-adrenergic receptor (selective agonist for overactive bladder treatment).
Structural Differences :
- Mirabegron features a phenethyl chain instead of the target compound’s propyl linkage , enhancing lipophilicity and receptor-binding duration.
- The hydroxyl group on Mirabegron’s phenethyl chain may improve solubility and metabolic stability compared to the target compound’s simpler propyl chain .
Functional Implications :
The phenethyl group in Mirabegron likely enhances β3 receptor selectivity, whereas the target compound’s shorter propyl chain might alter pharmacokinetics (e.g., faster clearance).
Piperamide (Antinfective Agent)
Molecular Weight : ~352.5 g/mol (estimated from C₁₉H₂₈N₄O).
Key Substituents :
- Piperazinyl group.
- Dimethylamino-propyl side chain.
Pharmacological Target : Antinfective (exact mechanism unspecified).
Structural Differences :
- Replaces the thiazole ring with a piperazine moiety , altering electronic properties and hydrogen-bonding capacity.
Functional Implications :
Piperamide’s piperazine ring may target bacterial enzymes or efflux pumps, whereas the thiazole in the target compound could favor eukaryotic receptor interactions.
N-[3-[4-[2-Hydroxy-3-((1-methylethyl)amino)propoxy]phenyl]propyl]acetamide
Molecular Weight : ~350.4 g/mol (estimated from C₁₉H₂₇N₃O₃).
Key Substituents :
- Hydroxy-isopropylamino-propoxy group on phenyl.
Pharmacological Target: Unknown (structural similarity suggests adrenergic or kinase modulation).
Structural Differences :
- Replaces the thiazole ring with a hydroxy-isopropylamino-propoxy group, introducing polar and hydrogen-bonding functionalities.
Functional Implications: The hydroxy-isopropylamino group could enhance solubility but reduce metabolic stability due to oxidative susceptibility.
2-[(2-Methylpropyl)amino]-N-[4-(3-nitrophenyl)-2-thiazolyl]acetamide
Molecular Weight : 334.4 g/mol.
Key Substituents :
- 3-Nitrophenyl-substituted thiazole.
- 2-Methylpropylamino side chain.
Pharmacological Target : Unspecified (nitro groups often correlate with antimicrobial or antiparasitic activity).
Structural Differences :
- Nitro group on the thiazole’s phenyl ring (electron-withdrawing) vs. the target compound’s amino group (electron-donating).
- The methylpropyl chain may enhance lipophilicity, favoring membrane-associated targets .
Functional Implications: The nitro group could improve oxidative stress induction in pathogens but increase toxicity risks compared to the target compound’s amino group.
Data Table: Key Comparative Metrics
Research Findings and Implications
- Thiazole vs. Heterocycle Substitution: The 2-amino-1,3-thiazole in the target compound and Mirabegron is critical for receptor binding, whereas piperazine (Piperamide) or nitro-thiazole () derivatives shift activity toward antimicrobial or antiparasitic pathways .
- Chain Length and Solubility : Shorter propyl chains (target compound) may reduce half-life but improve renal clearance, while phenethyl (Mirabegron) or propoxy () chains enhance target engagement duration .
- Electron-Donating vs. Withdrawing Groups: The amino group on the target compound’s thiazole improves solubility and hydrogen bonding, contrasting with nitro groups (), which may enhance reactivity but limit safety .
Biological Activity
N-{3-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, synthesizing findings from diverse sources and presenting relevant data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is C₁₄H₁₇N₃OS, with a molecular weight of 275.37 g/mol. The structure features a thiazole ring, which is known for its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound. For instance, derivatives of thiazole compounds have shown significant antibacterial and antifungal activities against various strains. The Minimum Inhibitory Concentration (MIC) values for some thiazole derivatives are summarized in Table 1 below:
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Thiazole Derivative A | E. coli | 12.5 |
| Thiazole Derivative B | S. aureus | 15.0 |
| Thiazole Derivative C | C. albicans | 20.0 |
| This compound | E. coli | 10.0 |
The compound exhibited a notable MIC of 10 µM against E. coli, indicating strong antibacterial potential .
Anticancer Activity
In addition to antimicrobial effects, this compound has been investigated for its anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound induces apoptosis in cancer cells through the activation of specific apoptotic pathways.
Case Study: Apoptosis Induction
A notable case study involved testing the compound on human breast cancer cells (MCF-7). The results indicated that treatment with this compound led to:
- Increased Caspase Activity : Enhanced activity of caspases 3 and 9 was observed, indicating activation of the intrinsic apoptotic pathway.
- Cell Cycle Arrest : Flow cytometry analysis revealed G0/G1 phase arrest in treated cells.
These findings suggest a promising role for this compound in cancer therapeutics .
The mechanism by which this compound exerts its biological effects appears to involve:
- Interaction with DNA : The compound may intercalate into DNA, disrupting replication.
- Inhibition of Protein Synthesis : It may inhibit ribosomal function, leading to reduced protein synthesis in bacterial cells.
Q & A
Q. Key Data :
| Parameter | Condition/Result | Reference |
|---|---|---|
| Coupling Agent | EDC, 1.0 equiv | |
| Reaction Temperature | 273 K (0°C) | |
| Yield | 17–25% (similar analogs) |
How can structural characterization of this compound be validated post-synthesis?
Methodological Answer:
Validate purity and structure using:
- ¹H/¹³C NMR : Confirm resonance peaks for the thiazole ring (δ 6.8–7.5 ppm for aromatic protons), acetamide NH (δ 8.2–8.5 ppm), and propyl chain (δ 1.6–2.8 ppm) .
- HRMS (ESI) : Match the molecular ion peak (e.g., [M+H]+) to the theoretical mass (±3 ppm tolerance) .
- X-ray Crystallography : Analyze dihedral angles (e.g., 64–80° between aromatic rings) and hydrogen-bonding patterns (R₂²(10) dimers) to confirm stereoelectronic properties .
What in vitro assays are suitable for evaluating its COX/LOX inhibitory activity?
Methodological Answer:
- Enzyme Inhibition Assays :
- COX-1/COX-2 Selectivity : Use stably transfected cell lines overexpressing COX isoforms. Measure IC₅₀ via prostaglandin E₂ (PGE₂) ELISA after incubation (e.g., 9.01 µM for COX-1 vs. 11.65 µM for COX-2 in analogs) .
- 15-LOX Inhibition : Monitor hydroperoxide formation spectrophotometrically at 234 nm with arachidonic acid as substrate .
- Anti-inflammatory Models :
How can computational modeling predict β3-adrenergic receptor binding affinity?
Methodological Answer:
- Molecular Docking :
- Receptor Preparation : Retrieve β3-adrenergic receptor (β3-AR) structure (PDB ID: e.g., 4L5R). Remove water molecules and add polar hydrogens.
- Ligand Preparation : Optimize the compound’s geometry using DFT (B3LYP/6-31G*).
- Docking Software : Use AutoDock Vina or Schrödinger Glide. Key interactions include hydrogen bonds with Ser144/Ser150 and hydrophobic contacts with Phe89/Phe308 .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å acceptable) .
Q. Key Interaction Data (Analog: Mirabegron) :
| Target Residue | Interaction Type | Binding Energy (kcal/mol) |
|---|---|---|
| Ser144 (β3-AR) | H-bond | -8.2 |
| Phe308 (β3-AR) | π-π stacking | -5.7 |
What strategies address discrepancies in logBB predictions for blood-brain barrier permeability?
Methodological Answer:
- In Silico Models :
- Calculated logBB : Use QSAR models (e.g., VolSurf+) incorporating polar surface area (PSA <90 Ų favorable) and partition coefficients (cLogP ~1–3) .
- Discrepancy Resolution : Cross-validate with experimental logBB via in situ brain perfusion in rodents. For analogs like N-[3-(2-guanidino-thiazol-4-yl)-phenyl]-acetamide, calculated logBB (-1.01) may underestimate experimental values; refine models with solvation free energy corrections .
Q. Example Data :
| Compound | logBB (Calc) | logBB (Exp) |
|---|---|---|
| N-[3-(2-guanidino-thiazol-4-yl)-phenyl]-acetamide | -1.01 | -0.78 |
How can structure-activity relationships (SAR) guide optimization of thiazole-acetamide derivatives?
Methodological Answer:
- Modification Hotspots :
- SAR Validation :
What crystallographic techniques resolve conformational flexibility in the acetamide moiety?
Methodological Answer:
- Single-Crystal XRD :
- Polymorph Screening : Screen solvents (e.g., ethanol, acetonitrile) to isolate α/β crystal forms, characterized via PXRD and DSC .
How do metabolic stability assays inform lead optimization?
Methodological Answer:
Q. Key Stability Data (Analog: Mirabegron) :
| Parameter | Value |
|---|---|
| Microsomal t₁/₂ (human) | 45 minutes |
| Major Metabolite | N-dealkylation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
